molecular formula C18H12Cl2N2O3 B5603512 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B5603512
M. Wt: 375.2 g/mol
InChI Key: DBZYZVVPEZGUSH-UFFVCSGVSA-N
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Description

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is a hydrazone derivative featuring a 2-hydroxybenzohydrazide backbone conjugated to a 5-(2,4-dichlorophenyl)furan-2-yl substituent via an E-configuration methylidene linkage.

Properties

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-11-5-7-13(15(20)9-11)17-8-6-12(25-17)10-21-22-18(24)14-3-1-2-4-16(14)23/h1-10,23H,(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYZVVPEZGUSH-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine and bromine substituents enhance electrophilicity and lipophilicity, improving target binding and cellular uptake. The 2,4-dichloro configuration in the parent compound provides optimal steric bulk for specific receptor interactions .
  • Functional Group Variations: Acridinone derivatives (e.g., ) exhibit stronger DNA intercalation than the hydroxybenzohydrazide parent, while benzothiazole-containing analogs (e.g., ) show distinct metal-binding capabilities.

Analogs with Modified Hydrazide Moieties

Compound Name Key Structural Features Unique Properties Biological/Chemical Impact Source
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide Additional hydroxyl group at phenyl ring Increased solubility in polar solvents Enhanced antioxidant activity via radical scavenging
N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide Nitro and methoxy groups on phenyl ring Electron-withdrawing nitro group reduces basicity Altered reactivity in nucleophilic substitution reactions
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide Benzyloxy group at ortho position Steric hindrance limits planar conformation Reduced enzymatic hydrolysis stability

Key Observations :

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., ) improve solubility and antioxidant capacity, whereas methoxy groups (e.g., ) enhance metabolic stability but reduce polarity.
  • Nitro Substitutions : Nitro groups (e.g., ) introduce strong electron-withdrawing effects, altering reaction pathways and binding affinities.

Analogs with Heterocyclic Replacements

Compound Name Key Structural Features Unique Properties Biological/Chemical Impact Source
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide Thiazolidinone core replaces benzohydrazide Sulfur atom enables redox activity Antidiabetic potential via PPAR-γ modulation
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole-sulfanyl group Triazole enhances thermal stability Antifungal activity against Candida species

Key Observations :

  • Thiazolidinone vs. Triazole: Thiazolidinone derivatives (e.g., ) exhibit distinct pharmacological profiles (e.g., antidiabetic activity), while triazole-containing analogs (e.g., ) show improved thermal stability and antifungal efficacy.

Research Findings and Trends

  • Biological Activity: The parent compound’s dichlorophenyl-furan moiety is critical for antimicrobial activity, with MIC values reported at 8–16 µg/mL against Gram-positive bacteria, outperforming mono-halogenated analogs .
  • Synthetic Flexibility : The hydrazide group allows for facile derivatization, enabling the development of libraries for structure-activity relationship (SAR) studies .
  • Crystallographic Data: As seen in related hydrazones (e.g., ), non-planar molecular conformations (monoclinic P21/n space group) influence packing efficiency and material properties.

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